molecular formula C7H13N3O B8008708 3-ethoxy-1-ethyl-1H-pyrazol-4-amine CAS No. 1356543-57-1

3-ethoxy-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B8008708
CAS No.: 1356543-57-1
M. Wt: 155.20 g/mol
InChI Key: JTKWRXVNTQNPOL-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-1H-pyrazol-4-amine is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-1H-pyrazol-4-amine typically involves the condensation of ethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-ethoxy-1-ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-1-ethyl-1H-pyrazol-4-amine
  • 3-ethoxy-1-methyl-1H-pyrazol-4-amine
  • 3-ethoxy-1-ethyl-1H-pyrazol-5-amine

Uniqueness

3-ethoxy-1-ethyl-1H-pyrazol-4-amine is unique due to its specific ethoxy and ethyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethoxy-1-ethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-10-5-6(8)7(9-10)11-4-2/h5H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKWRXVNTQNPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287437
Record name 1H-Pyrazol-4-amine, 3-ethoxy-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356543-57-1
Record name 1H-Pyrazol-4-amine, 3-ethoxy-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356543-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-4-amine, 3-ethoxy-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401287437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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